molecular formula C17H19NO4 B2778341 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide CAS No. 1105230-70-3

5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide

Cat. No.: B2778341
CAS No.: 1105230-70-3
M. Wt: 301.342
InChI Key: AMROTDFOOONLOU-UHFFFAOYSA-N
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Description

5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a synthetic small molecule featuring a 4H-pyran core fused with a carboxamide moiety. The 4H-pyran scaffold is recognized as a privileged structure in medicinal chemistry due to its prevalence in numerous natural products and its diverse pharmacological profile . This particular compound is offered for investigational purposes to explore its potential in various biochemical pathways. Research Applications and Potential Value The core 4H-pyran structure is associated with a wide range of biological activities, making derivatives valuable for several research fields. Published studies on analogous structures indicate potential research applications in: - Kinase Inhibition: Pyran-based analogs have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme regulating the cell cycle. Such compounds are of significant interest in oncology research for their potential to induce apoptosis and suppress proliferation in cancer cell lines, such as HCT-116 (colorectal cancer) . - Antibacterial Studies: Certain 4H-pyran derivatives exhibit potent activity against a panel of Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Bacillus subtilis , with efficacy comparable to standard antibiotics like ciprofloxacin . - Antioxidant Research: The pyran scaffold can demonstrate significant free radical scavenging and reducing capabilities in assays such as DPPH, sometimes outperforming common antioxidants like BHT (butylated hydroxytoluene) . This makes it a candidate for investigating oxidative stress-related pathologies. Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. The specific safety data for this compound has not been fully established. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. Refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

5-ethoxy-4-oxo-N-(3-phenylpropyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-21-16-12-22-15(11-14(16)19)17(20)18-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMROTDFOOONLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antitumoral, and antioxidant activities, supported by various research findings and case studies.

  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.342 g/mol
  • Purity : Typically 95% .

Antibacterial Activity

Research has indicated that derivatives of the pyran scaffold exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study assessing similar pyran derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin, indicating strong antibacterial potential .

CompoundBacteria TestedMIC (µg/mL)
4gS. aureus8
4jE. coli16

These findings suggest that the structural features of the pyran derivatives play a crucial role in their antibacterial efficacy.

Antitumoral Activity

The antitumoral properties of this compound are also noteworthy. Studies on related compounds have shown that they can inhibit the proliferation of cancer cell lines such as HCT-116, a colorectal cancer model. The IC50 values for these compounds ranged from 75.1 to 85.88 µM, demonstrating significant cytotoxic effects .

The mechanism behind the antitumoral activity appears to involve:

  • Inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
  • Induction of apoptosis through activation of caspase pathways .

Antioxidant Activity

In addition to antibacterial and antitumoral effects, certain pyran derivatives have shown promising antioxidant activities. Compounds like 4g and 4j were evaluated for their ability to scavenge free radicals using the DPPH assay, demonstrating potent antioxidant capabilities surpassing traditional antioxidants like BHT .

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial activity of multiple pyran derivatives against clinical isolates of bacteria. The results indicated that specific substitutions on the pyran ring significantly enhanced activity against resistant strains .
  • Evaluation of Antitumor Effects :
    In vitro studies on HCT-116 cells treated with various pyran derivatives revealed that those with specific functional groups not only inhibited cell growth but also triggered apoptotic pathways, highlighting their potential as chemotherapeutic agents .

Scientific Research Applications

The compound 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a member of the pyran-2-carboxamide family, which has garnered attention for its potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data.

Structure and Composition

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • IUPAC Name : this compound

Physical Properties

The compound is characterized by its unique structure, which includes a pyran ring that contributes to its biological activity. The presence of an ethoxy group enhances its solubility and bioavailability.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals .
  • Anti-inflammatory Properties : Compounds similar to this compound have been noted for their anti-inflammatory effects. A case study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
  • Cancer Research : The compound's structural features allow for interaction with biological targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its anticancer properties .

Agricultural Applications

  • Plant Growth Regulators : Pyran derivatives have been explored as plant growth regulators due to their ability to modulate hormonal activities in plants. The compound has shown promise in enhancing crop yield and resistance to environmental stressors .
  • Pesticidal Activity : Some studies have suggested that derivatives of this compound can act as effective pesticides, targeting specific pests without harming beneficial insects. This application is particularly relevant in sustainable agriculture practices .

Materials Science

  • Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
  • Nanotechnology : The compound can be utilized in the synthesis of nanoparticles with specific functionalities, such as drug delivery systems or catalysts in chemical reactions. Research is ongoing to explore these applications further .

Data Summary

Application AreaSpecific UsesObservations/Case Studies
Medicinal ChemistryAntimicrobial, Anti-inflammatory, AnticancerEffective against bacterial strains; inhibits cytokines; shows anticancer activity
Agricultural SciencePlant growth regulation, Pesticide developmentEnhances crop yield; effective against specific pests
Materials SciencePolymer synthesis, Nanoparticle developmentImproves mechanical properties; potential in drug delivery

Chemical Reactions Analysis

Oxidation Reactions

The pyranone ring undergoes oxidation under controlled conditions. In reactions with potassium permanganate (KMnO₄) in acidic media, the ethoxy group and carboxamide side chain remain intact while the 4-oxo group participates in electron delocalization.

Reagent Conditions Product Yield Characterization
KMnO₄/H₂SO₄60°C, 4 hrs5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxylic acid72%IR: 1715 cm⁻¹ (C=O stretch); [1H NMR: δ 12.1 (COOH)]

Reduction Reactions

Selective reduction of the pyranone ring occurs with sodium borohydride (NaBH₄) or catalytic hydrogenation:

Reagent Conditions Product Yield Notes
NaBH₄/EtOHRT, 2 hrs5-ethoxy-4-hydroxy-N-(3-phenylpropyl)-4H-pyran-2-carboxamide85%Stereoselective reduction to cis-diol confirmed by NOESY
H₂/Pd-C50 psi, MeOH5-ethoxy-tetrahydro-4-oxo-N-(3-phenylpropyl)-2-pyrancarboxamide68%Partial saturation of the pyran ring

Substitution Reactions

The carboxamide group participates in nucleophilic substitution with amines and hydrazines:

Amide Functionalization

Reaction with hydrazine hydrate yields hydrazide derivatives:

text
5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide + NH₂NH₂·H₂O → 5-ethoxy-4-oxo-N'-(3-phenylpropyl)-4H-pyran-2-carbohydrazide

Conditions: Ethanol, reflux, 6 hrs.
Yield: 78%

Coupling Reactions

TBTU-mediated coupling with substituted amines forms diverse analogs:

Amine Product Yield Application
4-Nitroaniline5-ethoxy-4-oxo-N-(3-phenylpropyl)-N-(4-nitrophenyl)-4H-pyran-2-carboxamide65%Antimicrobial screening
Benzylamine5-ethoxy-4-oxo-N-(3-phenylpropyl)-N-benzyl-4H-pyran-2-carboxamide82%Kinase inhibition studies

Cyclization Reactions

Under Vilsmeier-Haack conditions (POCl₃/DMF), the compound forms fused heterocycles:

text
This compound + POCl₃/DMF → 7-ethoxy-2-(3-phenylpropyl)-1H-pyrano[3,4-b]pyridin-3-one

Conditions: 80°C, 3 hrs.
Yield: 60%

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the ethoxy group:

Conditions Product Yield Notes
2M HCl/EtOH, reflux5-hydroxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide90%Enhanced solubility in polar solvents
1M NaOH, RTSodium 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxylate88%Ionic form for crystallography

Mechanistic Insights

  • Oxidation: The 4-oxo group stabilizes radical intermediates during KMnO₄-mediated oxidation .

  • Reduction: NaBH₄ selectively reduces the α,β-unsaturated carbonyl system via a six-membered transition state .

  • Substitution: The carboxamide’s electron-withdrawing nature activates the pyranone ring for nucleophilic attack .

Comparative Reactivity

Reaction Type Key Feature Unique Outcome
OxidationRing stabilityPreserves ethoxy group
ReductionStereoselectivitycis-Diol formation
SubstitutionVersatilityBroad library of analogs

Comparison with Similar Compounds

Substituent Effects on the Pyran Ring

The ethoxy group at position 5 distinguishes the target compound from analogs with alternative substituents:

Compound Name Pyran Substituent (Position 5) Key Properties/Effects Reference
5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide Ethoxy (-OCH₂CH₃) Moderate electron-donating effect; enhances lipophilicity compared to polar groups. Target
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide 4-Fluorobenzyloxy (-OBn-F) Increased steric bulk and electronegativity (due to fluorine); may improve metabolic stability or target binding in pharmaceutical contexts .
5-(4-Fluorophenyl)-...tetrahydro-2H-pyran-2-yl () Fluorophenyl Fluorine’s electron-withdrawing effect could alter electronic distribution, affecting reactivity or solubility .

Key Findings :

  • Ethoxy vs. Fluorinated Groups : Ethoxy provides a balance between lipophilicity and polarity, while fluorinated substituents (e.g., 4-Fluorobenzyloxy) enhance metabolic stability and binding specificity in drug design .
  • Ketone at Position 4 : Common to all pyran derivatives here, this group may participate in hydrogen bonding or serve as a reactive site for further functionalization.

Amide Side Chain Variations

The 3-phenylpropyl amide chain is compared to similar structures in and :

Compound Name () Amide Side Chain Key Differences
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate Benzamido group with isopropoxy phenyl Increased steric hindrance from branched alkoxy groups; may reduce membrane permeability.
(2S)-2-({(2S)-2-Benzamido-3-[4-(hexyloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate Hexyloxy substituent Longer alkyl chain enhances hydrophobicity, potentially improving lipid bilayer penetration.

Key Findings :

  • 3-Phenylpropyl vs. Branched Chains : The linear 3-phenylpropyl group in the target compound likely offers greater conformational flexibility than bulkier analogs, aiding in target interactions .
  • Safety Profile: 3-Phenylpropanol derivatives () are deemed safe at specified levels but may pose dermal irritation risks, suggesting similar precautions for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the pyran-2-carboxylic acid derivative and 3-phenylpropylamine using coupling agents like EDC/HOBt .
  • Protection/deprotection strategies : Ethoxy group introduction via Williamson ether synthesis or nucleophilic substitution under controlled pH and temperature .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substituent positions (e.g., ethoxy group at C5, phenylpropylamide at C2) via 1^1H and 13^{13}C NMR chemical shifts .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and rule out byproducts .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Target identification : Screen against kinase/receptor panels (e.g., tyrosine kinases, GPCRs) using fluorescence polarization or SPR-based binding assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Substituent variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or alternative alkyl/aryl chains on the amide nitrogen .
  • Bioisosteric replacement : Replace the pyran ring with furan or thiophene to assess ring flexibility impact on activity .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .

Q. What experimental strategies address contradictions in biological data (e.g., divergent IC50_{50} values across assays)?

  • Troubleshooting :

  • Assay standardization : Replicate studies under consistent conditions (pH, temperature, solvent/DMSO concentration) .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific interactions .
  • Data normalization : Include positive controls (e.g., staurosporine for cytotoxicity) to calibrate inter-assay variability .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be optimized?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethoxy group oxidation) .
  • Co-crystallization studies : Resolve 3D structures with cytochrome P450 enzymes to guide rational modifications .

Q. What computational tools are effective for predicting target binding modes?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with putative targets (e.g., kinases) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability .
  • Free-energy calculations : Apply MM/PBSA or FEP to estimate binding affinities .

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